molecular formula C20H26N2O3 B6499415 N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide CAS No. 953150-94-2

N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide

Cat. No. B6499415
CAS RN: 953150-94-2
M. Wt: 342.4 g/mol
InChI Key: OGCJOHFPIMTOOD-UHFFFAOYSA-N
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Description

The compound “N-{3-[4-(dimethylamino)phenyl]propyl}-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is often found in pharmaceuticals and could potentially have biological activity. The molecule also contains a dimethylamino group, which could potentially participate in hydrogen bonding and could influence the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the benzamide and dimethylamino groups. These groups could potentially participate in intra- or intermolecular hydrogen bonding, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and dimethylamino groups. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The dimethylamino group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzamide and dimethylamino groups. These groups could potentially influence the compound’s solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The benzamide group is often found in pharmaceuticals and could potentially interact with biological receptors through hydrogen bonding or hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)17-9-7-15(8-10-17)6-5-11-21-20(23)16-12-18(24-3)14-19(13-16)25-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJOHFPIMTOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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